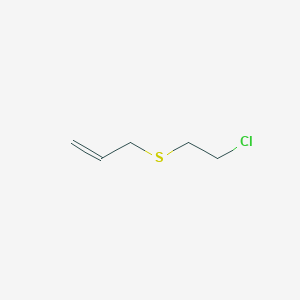

Sulfide, allyl 2-chloroethyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfide, allyl 2-chloroethyl, also known as allyl 2-chloroethyl sulfide or simply as mustard gas, is a chemical warfare agent that has been used in several conflicts throughout the 20th century. Despite being banned by international law, mustard gas remains a threat to global security due to its potential use by terrorist organizations. Therefore, it is crucial to understand the synthesis, mechanism of action, and biochemical and physiological effects of this compound in order to develop effective countermeasures.

Mecanismo De Acción

Mustard gas is an alkylating agent that binds to DNA and other cellular components, causing damage to the cell. This results in the inhibition of cell division and ultimately leads to cell death. Mustard gas also affects the immune system by suppressing the production of white blood cells, which can lead to increased susceptibility to infections.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of mustard gas are numerous and severe. Exposure to this compound can cause skin burns, respiratory distress, and eye damage. Ingestion of mustard gas can lead to gastrointestinal problems, such as nausea, vomiting, and diarrhea. Long-term effects of exposure to mustard gas include an increased risk of cancer and other chronic diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Mustard gas is a highly toxic compound that poses significant risks to researchers working with it. Therefore, its use in laboratory experiments is limited. However, mustard gas derivatives have been used in cancer research, and these compounds have shown promise as potential chemotherapy agents.

Direcciones Futuras

There are several future directions for research on mustard gas. One area of focus is the development of effective countermeasures against this compound, including antidotes and protective gear for soldiers and civilians. Another area of research is the development of mustard gas derivatives for cancer treatment. Additionally, there is a need for continued research on the long-term effects of exposure to mustard gas and the potential risks associated with its use in laboratory experiments.

Conclusion

Mustard gas is a highly toxic compound that has been used as a chemical warfare agent in several conflicts throughout the 20th century. Despite being banned by international law, mustard gas remains a threat to global security. Therefore, it is crucial to understand the synthesis, mechanism of action, and biochemical and physiological effects of this compound in order to develop effective countermeasures. The future directions for research on mustard gas include the development of effective countermeasures, the use of mustard gas derivatives in cancer treatment, and continued research on the long-term effects of exposure to this compound.

Métodos De Síntesis

Mustard gas can be synthesized by the reaction between thiodiglycol and hydrochloric acid in the presence of a catalyst such as zinc chloride. This process results in the formation of a yellowish liquid that has a garlic-like odor and is highly toxic.

Aplicaciones Científicas De Investigación

The scientific research application of mustard gas is primarily focused on its use as a chemical warfare agent. However, in recent years, there has been a growing interest in its potential as a cancer treatment. Mustard gas derivatives have been shown to have cytotoxic effects on cancer cells, making them potential candidates for chemotherapy.

Propiedades

Número CAS |

19155-35-2 |

|---|---|

Nombre del producto |

Sulfide, allyl 2-chloroethyl |

Fórmula molecular |

C5H9ClS |

Peso molecular |

136.64 g/mol |

Nombre IUPAC |

3-(2-chloroethylsulfanyl)prop-1-ene |

InChI |

InChI=1S/C5H9ClS/c1-2-4-7-5-3-6/h2H,1,3-5H2 |

Clave InChI |

OLEMZWBORONVDW-UHFFFAOYSA-N |

SMILES |

C=CCSCCCl |

SMILES canónico |

C=CCSCCCl |

Otros números CAS |

19155-35-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)

![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)